Cas no 181869-01-2 ((2R,4S)-2-benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pentanamide)

(2R,4S)-2-benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pentanamide structure
181869-01-2 structure
Nome del prodotto:(2R,4S)-2-benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pentanamide
Numero CAS:181869-01-2
MF:C29H33NO5
MW:475.576028585434
CID:1373471
PubChem ID:5480790

(2R,4S)-2-benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pentanamide Proprietà chimiche e fisiche

Nomi e identificatori

    • (2R,4S)-2-benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]pentanamide
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g-hydroxy-2,4-dimethoxy-a-(phenylmethyl)-, (1S-(1a(aS,gR),2a))-
    • Benzenepentanamide, N-[(1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl]-.gamma.-hydroxy-2,4-dimethoxy-.alpha.-(phenylmethyl)-, (aR,gS)-
    • Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-gamma-hydroxy-2,4-dimethoxy-alpha-(phenylmethyl)-, (aR,gS)-
    • 181869-01-2
    • Benzenepentanamide, N-(2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g-hydroxy-2,4-dimethoxy-a-(phenylmethyl)-, [1S-[1a(aS*,gR*),2a]]-
    • (2R,4S)-2-benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-[(2R)-2-hydroxyindan-1-yl]pentanamide
    • 2-Benzyl-5-(2,4-dimethoxyphenyl)-4-hydroxy-N-(2-hydroxy-2,3-dihydro-1H-inden-1-yl)pentanimidic acid
    • DTXSID00939487
    • Inchi: InChI=1S/C29H33NO5/c1-34-24-13-12-21(27(18-24)35-2)15-23(31)16-22(14-19-8-4-3-5-9-19)29(33)30-28-25-11-7-6-10-20(25)17-26(28)32/h3-13,18,22-23,26,28,31-32H,14-17H2,1-2H3,(H,30,33)/t22-,23-,26-,28?/m1/s1
    • Chiave InChI: FMBNUGXKRDKOQN-RXTRGRSESA-N
    • Sorrisi: COC1=CC(=C(C=C1)CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)OC

Proprietà calcolate

  • Massa esatta: 475.23599
  • Massa monoisotopica: 475.23587315g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 35
  • Conta legami ruotabili: 10
  • Complessità: 653
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 3
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4
  • Superficie polare topologica: 88Ų

Proprietà sperimentali

  • PSA: 88.02
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.